3-Propoxyazetidine hydrochloride
Overview
Description
3-Propoxyazetidine hydrochloride is a chemical compound with the CAS Number: 897019-55-5 . It has a molecular weight of 151.64 . The IUPAC name for this compound is 3-azetidinyl propyl ether hydrochloride . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 1-diphenylmethyl-3-propoxy-azetidine reacts with carbonochloridic acid 1-chloro-ethyl ester in 1,2-dichloro-ethane at 70°C for 1.5 hours . In the second stage, the reaction is carried out with methanol in 1,2-dichloro-ethane at a temperature between 20 - 70°C for 1.5 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H . The InChI Key for this compound is FWEILSWQALGJKN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a compound that can exist in various physical forms such as liquid, solid, semi-solid, or lump . The storage temperature for this compound is normal, and it should be stored in an inert atmosphere .Scientific Research Applications
Neurotransmitter Reuptake Inhibition
A study explored the bioisosteric modification of 3-α-oxyazetidine to develop broad-spectrum antidepressants through the synthesis of 166 novel 3-aminoazetidine derivatives. These compounds showed inhibitory activities against the reuptake of neurotransmitters serotonin (5-HT), norepinephrine (NE), and dopamine (DA), with the identification of a lead compound for further investigation (Han et al., 2014).
Photocatalytic Degradation of Pharmaceuticals
Research into the photocatalytic degradation of various pharmaceuticals in water using polycrystalline TiO2 and a nanofiltration membrane reactor showed different adsorption behaviors of substrates on the catalyst surface, depending on the pH. This study contributes to understanding how pharmaceutical compounds like ranitidine hydrochloride degrade in aqueous environments, which may indirectly relate to the degradation behaviors of compounds like 3-Propoxyazetidine hydrochloride (Molinari et al., 2006).
Chemical Synthesis and Reactivity
An easy synthesis method for 2-aryl-3,3-dichloroazetidines, a class of azaheterocycles, was described, showcasing the reactivity of 3,3-dichloroazetidines with bases and the potential intermediacy of 2-azetines. Such studies are crucial for understanding the chemical properties and potential synthetic applications of azetidine derivatives, including this compound (Dejaegher et al., 2002).
Binding Affinity and Mechanism
The study of the GABAA receptor α1 subtype in the ventral pallidum and its regulation of alcohol-seeking behaviors utilized 3-propoxy-β-carboline hydrochloride (3-PBC), highlighting the compound's role in neuropharmacological research. This research offers insights into the binding selectivity and efficacy of compounds targeting GABAA receptors, which could influence the design of new pharmacotherapies (Harvey et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
3-propoxyazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-2-3-8-6-4-7-5-6;/h6-7H,2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEILSWQALGJKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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